Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate
Overview
Description
Furan derivatives are important building blocks in organic chemistry, found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .
Synthesis Analysis
Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .Chemical Reactions Analysis
Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .Scientific Research Applications
Chemical Synthesis and Bioactivity Enhancement
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is involved in the synthesis of complex organic compounds, demonstrating its utility in chemical research and development. For instance, its derivatives are explored for amplifying the effects of phleomycin against bacterial strains, such as Escherichia coli. This illustrates its potential in enhancing antibiotic efficacy, showcasing a valuable application in medicinal chemistry research (Brown & Cowden, 1982).
Antimicrobial and Chelating Properties
Further research highlights the compound's role in creating organic ligands with antimicrobial properties. A study focused on synthesizing and characterizing furan ring-containing organic ligands, including derivatives of Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate, revealed their potential in forming metal complexes with antimicrobial activity. This suggests its applications in developing new antimicrobial agents, emphasizing its importance in pharmaceutical research (Patel, 2020).
Synthesis of Heterocyclic Compounds
The compound also serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrimidine derivatives with potential biological activities. These synthetic routes contribute to the discovery of new therapeutic agents, underlining its significance in the field of organic and medicinal chemistry. The production of heterocyclic compounds through reactions involving Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate exemplifies its role in advancing chemical synthesis techniques (Roberts, Landor, & Bolessa, 1994).
Role in Antimicrobial Activity Studies
The synthesis of novel compounds from Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate has been studied for their antimicrobial activities. This includes evaluating the synthesized compounds against a range of bacteria, showcasing the compound's utility in the development of new antimicrobial agents. These studies provide insights into the potential therapeutic applications of derivatives, highlighting the compound's importance in antimicrobial research (Kumaraswamy et al., 2008).
properties
IUPAC Name |
ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGUUYTZIZQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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